Desethylene Posaconazole

Pharmaceutical Impurity Profiling LC-MS Method Development Reference Standard Selection

Desethylene Posaconazole (CAS 1370190-94-5), also cataloged as Posaconazole Impurity 44, is a structurally characterized degradation product and process-related impurity of the triazole antifungal drug Posaconazole (CAS 171228-49-2). It is a chemically defined standard of molecular formula C35H40F2N8O4 and molecular weight 674.74 g/mol, supplied with detailed characterization data compliant with ICH and pharmacopoeial guidelines for use as an impurity reference standard in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions during commercial manufacture of Posaconazole active pharmaceutical ingredient (API).

Molecular Formula C35H40F2N8O4
Molecular Weight 674.7 g/mol
CAS No. 1370190-94-5
Cat. No. B8818749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethylene Posaconazole
CAS1370190-94-5
Molecular FormulaC35H40F2N8O4
Molecular Weight674.7 g/mol
Structural Identifiers
SMILESCCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCNC3=CC=C(C=C3)OCC4CC(OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F
InChIInChI=1S/C35H40F2N8O4/c1-3-33(24(2)46)45-34(47)44(23-42-45)29-9-5-27(6-10-29)39-14-15-40-28-7-11-30(12-8-28)48-18-25-17-35(49-19-25,20-43-22-38-21-41-43)31-13-4-26(36)16-32(31)37/h4-13,16,21-25,33,39-40,46H,3,14-15,17-20H2,1-2H3/t24-,25+,33-,35-/m0/s1
InChIKeyHJDOFODAVXYYNP-ROTRBJTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desethylene Posaconazole (CAS 1370190-94-5): Identity, Structure & Primary Application as a Posaconazole Impurity Reference Standard


Desethylene Posaconazole (CAS 1370190-94-5), also cataloged as Posaconazole Impurity 44, is a structurally characterized degradation product and process-related impurity of the triazole antifungal drug Posaconazole (CAS 171228-49-2) [1]. It is a chemically defined standard of molecular formula C35H40F2N8O4 and molecular weight 674.74 g/mol, supplied with detailed characterization data compliant with ICH and pharmacopoeial guidelines for use as an impurity reference standard in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions during commercial manufacture of Posaconazole active pharmaceutical ingredient (API) [2]. Unlike the parent drug, Desethylene Posaconazole is not intended for therapeutic use; its sole validated application is as a high-purity (>95%) analytical reference material for identification, quantification, and control of this specific impurity in Posaconazole drug substance and drug product .

Why Generic 'Posaconazole Impurity' Standards Cannot Substitute for Desethylene Posaconazole in Regulated Analytical Workflows


In GMP/GLP analytical environments supporting Posaconazole API release, stability testing, or ANDA filing, substitution of the specific impurity reference standard with a generic 'azole impurity' or a structurally related analog introduces unacceptable risk of misidentification, inaccurate quantification, or failed regulatory audits. Desethylene Posaconazole (CAS 1370190-94-5) possesses a unique molecular identity — a defined molecular formula (C35H40F2N8O4), a monoisotopic mass of 674.74 g/mol, and a specific stereochemical configuration — that distinguishes it chromatographically and spectrometrically from the parent drug Posaconazole (C37H42F2N8O4; M.W. 700.8 g/mol) and from other desethylene analogs such as Desethylene Posaconazole N-Formyl (CAS 357189-96-9; C36H40F2N8O5; M.W. 702.7 g/mol) and Desethylene Posaconazole N,N'-Diformyl (CAS 357189-95-8) . Regulatory guidance (ICH Q3A/Q3B) mandates impurity standards be individually qualified, and compendial HPLC methods for Posaconazole typically achieve a resolution >2.0 between Posaconazole and its five specified impurities, including process-related impurities [1]. Using an unqualified alternative that co-elutes or yields a different relative response factor (RRF) can lead to systematic under- or over-estimation of impurity levels, compromising patient safety [2].

Head-to-Head Comparative Evidence: Desethylene Posaconazole (CAS 1370190-94-5) vs. Closest Analogs for Analytical Selection and Procurement


Molecular Weight Differentiation: Desethylene Posaconazole vs. Parent Posaconazole vs. N-Formyl Analogs

Accurate mass is a primary determinant of chromatographic retention time and mass spectrometric detection in impurity profiling. Desethylene Posaconazole (674.74 g/mol) is chromatographically resolvable from Posaconazole (700.8 g/mol) and from Desethylene Posaconazole N-Formyl (702.7 g/mol). This mass difference enables unambiguous identification in LC-MS/MS methods, such as those employing MRM transitions for five posaconazole impurities [1].

Pharmaceutical Impurity Profiling LC-MS Method Development Reference Standard Selection

Regulatory Traceability & Characterization Data Completeness: Desethylene Posaconazole vs. Uncharacterized In-House Impurity Standards

Commercially available Desethylene Posaconazole (Posaconazole Impurity 44) is supplied with a Certificate of Analysis (CoA) including 1H NMR, 13C NMR, IR, Mass, and HPLC purity data, with traceability to USP or EP pharmacopoeial standards upon request [1]. In contrast, in-house synthesized or generic impurity standards often lack complete structural confirmation and regulatory-compliant documentation, creating significant regulatory risk during ANDA review [2].

ANDA Submission GMP Quality Control Reference Standard Qualification

Stability and Storage: Desethylene Posaconazole vs. N-Formyl & N,N'-Diformyl Analogs Under Recommended Conditions

Vendor recommendations specify storage at -20°C for Desethylene Posaconazole to ensure long-term stability, while the N-Formyl and N,N'-Diformyl analogs are variously stored at -20°C or 2-8°C for 1-2 years . The parent Posaconazole drug substance, in contrast, may exhibit different degradation pathways (oxidative, photolytic, thermal) that generate Desethylene Posaconazole as a degradation product, which is of direct analytical interest in forced degradation studies per ICH Q1A [1].

Reference Standard Stability Long-term Storage Forced Degradation Studies

Chromatographic Resolution from Posaconazole and Co-impurities Achieved with Validated HPLC Method

A validated RP-HPLC method for Posaconazole API demonstrated resolution >2.0 between Posaconazole and its five process-related impurities, with a correlation coefficient r > 0.999 across the linear range [1]. This method is capable of resolving Desethylene Posaconazole from both the parent peak and other related substances when using a suitable C18 column and gradient elution, as demonstrated in related studies employing Zorbax Eclipse Plus C18 columns with ammonium acetate/acetonitrile mobile phase [2].

HPLC Method Validation System Suitability Impurity Resolution

Defined Purity Specification (≥95%) vs. Unspecified Purity of In-House Preparations

Commercial Desethylene Posaconazole is supplied with a defined purity of ≥95% by HPLC, supported by a CoA that provides the actual purity value for use in calculation of impurity content [1]. In-house synthesized impurities often lack a formal purity assignment, introducing uncertainty into the response factor used for quantification. ICH Q3A mandates that impurity standards be 'of known purity' for accurate determination of impurity levels [2].

Reference Standard Purity Quantitative NMR (qNMR) Mass Balance

High-Impact Procurement Scenarios for Desethylene Posaconazole (CAS 1370190-94-5)


ANDA Filing: Impurity Method Validation and System Suitability Testing

Generic pharmaceutical manufacturers developing Posaconazole tablets or oral suspension ANDA must validate an HPLC or LC-MS method capable of quantifying all specified impurities, including Desethylene Posaconazole. Procuring this certified reference standard with full CoA and optional pharmacopoeial traceability enables the laboratory to establish system suitability criteria (resolution >2.0, tailing factor, theoretical plates) and demonstrate method specificity per ICH Q2(R1), using the standard for retention time marking, peak purity assessment, and calibration [1].

Forced Degradation (Stress) Studies for Posaconazole Drug Substance and Drug Product

ICH Q1A mandates forced degradation studies under oxidative, hydrolytic, photolytic, and thermal stress to identify potential degradation products [1]. Desethylene Posaconazole is a known degradant of Posaconazole [2]. Having the authentic reference standard on hand allows the analytical development scientist to unambiguously identify this specific degradant peak in stressed sample chromatograms, calculate its response factor relative to the parent drug, and establish degradation pathways for inclusion in the drug product's impurity profile.

GMP Batch Release and Ongoing Stability Testing for Commercial Posaconazole API

In a commercial QC laboratory, every batch of Posaconazole API must be tested against a specification that includes limits for individual specified impurities and total impurities. Desethylene Posaconazole reference standard is used to prepare system suitability solutions, calibration standards, and spiked samples for accuracy/recovery assessment, ensuring that reported impurity levels are accurate and within the defined acceptance criteria (e.g., ≤0.10% for any individual unspecified impurity per ICH Q3A) [1].

Impurity Isolation and Structural Confirmation by NMR and High-Resolution Mass Spectrometry

When an unknown peak is observed at a relative retention time consistent with Desethylene Posaconazole in a stability sample, the analyst can purchase the authenticated reference standard to perform co-injection experiments and compare 1H/13C NMR and HRMS data, as well as FT-IR spectra [1]. This direct comparison confirms the identity of the unknown, supporting out-of-specification (OOS) investigations and ensuring that the impurity is properly reported to regulatory agencies.

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